molecular formula C5H11ClN2O B555561 Pyrrolidine-2-carboxamide hydrochloride CAS No. 115630-49-4

Pyrrolidine-2-carboxamide hydrochloride

Cat. No. B555561
M. Wt: 150.61 g/mol
InChI Key: CSKSDAVTCKIENY-UHFFFAOYSA-N
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Description

Pyrrolidine-2-carboxamide hydrochloride is a derivative of proline . It is used in research and is not sold to patients .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been extensively studied. The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For example, a proline-derived ligand was synthesized on a 100g scale . Another method involved the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .


Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen heterocycle. The structure of pyrrolidine derivatives is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .

Scientific Research Applications

Summary of the Application

The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Methods of Application or Experimental Procedures

The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date .

Results or Outcomes

Jiang et al. demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt)—a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

2. Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts

Summary of the Application

Substituted chiral pyrrolidines represent one of the most common heterocyclic structural motifs that are present in biologically active natural and synthetic compounds . This scaffold also plays a crucial role as a building block in organic synthesis and it characterizes the structure of many ligands .

Results or Outcomes

(S)-N-(methylsulfonyl) pyrrolidine-2-carboxamide promoted the same reaction with worse results, supporting the profitable role of the additional stereocenter that is present in these sulfinamides .

3. Asymmetric Intramolecular Aldol Reaction

Summary of the Application

In 1971, chemists from Hoffmann-La Roche and Schering AG independently discovered a new asymmetric intramolecular aldol reaction catalyzed by the natural amino acid proline, a transformation now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction . These remarkable results remained forgotten until List and Barbas reported in 2000 that L-proline was also able to catalyze intermolecular aldol reactions with non-negligible enantioselectivities .

Methods of Application or Experimental Procedures

In the same year, MacMillan reported on asymmetric Diels–Alder cycloadditions which were efficiently catalyzed by imidazolidinones deriving from natural amino acids .

Results or Outcomes

These two seminal reports marked the birth of modern asymmetric organocatalysis .

4. Asymmetric Functionalization of Aldehydes

Summary of the Application

In 2005, Jørgensen and Hayashi independently proposed the use of diarylprolinol silyl ethers for the asymmetric functionalization of aldehydes .

Methods of Application or Experimental Procedures

During the last 20 years, asymmetric organocatalysis has emerged as a very powerful tool for the facile construction of complex molecular architectures .

Results or Outcomes

A deeper knowledge of organocatalytic reaction mechanisms has been acquired, allowing for the fine-tuning of the structures of privileged catalysts or proposing completely new molecular entities that are able to efficiently catalyze these transformations .

5. Asymmetric Intramolecular Aldol Reaction

Summary of the Application

In 1971, chemists from Hoffmann-La Roche and Schering AG independently discovered a new asymmetric intramolecular aldol reaction catalyzed by the natural amino acid proline, a transformation now known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction . These remarkable results remained forgotten until List and Barbas reported in 2000 that L-proline was also able to catalyze intermolecular aldol reactions with non-negligible enantioselectivities .

Methods of Application or Experimental Procedures

In the same year, MacMillan reported on asymmetric Diels–Alder cycloadditions which were efficiently catalyzed by imidazolidinones deriving from natural amino acids .

Results or Outcomes

These two seminal reports marked the birth of modern asymmetric organocatalysis .

6. Asymmetric Functionalization of Aldehydes

Summary of the Application

In 2005, Jørgensen and Hayashi independently proposed the use of diarylprolinol silyl ethers for the asymmetric functionalization of aldehydes .

Methods of Application or Experimental Procedures

During the last 20 years, asymmetric organocatalysis has emerged as a very powerful tool for the facile construction of complex molecular architectures .

Results or Outcomes

A deeper knowledge of organocatalytic reaction mechanisms has been acquired, allowing for the fine-tuning of the structures of privileged catalysts or proposing completely new molecular entities that are able to efficiently catalyze these transformations .

Future Directions

Pyrrolidine derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . Therefore, the discovery of potential therapeutic agents that utilize different modes of action is of utmost significance to circumvent these constraints .

properties

IUPAC Name

pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKSDAVTCKIENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388490
Record name pyrrolidine-2-carboxamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-2-carboxamide hydrochloride

CAS RN

115630-49-4
Record name pyrrolidine-2-carboxamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine-2-carboxamide hydrochloride
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Pyrrolidine-2-carboxamide hydrochloride
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Pyrrolidine-2-carboxamide hydrochloride
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Pyrrolidine-2-carboxamide hydrochloride
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Reactant of Route 6
Pyrrolidine-2-carboxamide hydrochloride

Citations

For This Compound
87
Citations
TT Romoff, AB Palmer, N Mansour… - … Process Research & …, 2017 - ACS Publications
Unusual amino acids are of crucial importance to the synthesis of bioactive peptides and new chemical entities. Innovative methodology is always needed for the preparation of …
Number of citations: 35 pubs.acs.org
AS Saghiyan, SA Dadayan, SG Petrosyan… - Tetrahedron …, 2006 - Elsevier
… (S)-N-(2-Benzoylphenyl)-1-(2-chlorobenzyl)pyrrolidine-2-carboxamide hydrochloride 2a … (S)-N-(2-Benzoylphenyl)-1-(3,4-dimethylbenzyl)pyrrolidine-2-carboxamide hydrochloride 2b …
Number of citations: 119 www.sciencedirect.com
N Maimó Pérez - 2016 - dugi-doc.udg.edu
… The excess TFA was evaporated with diethyl ether, yielding the title compound (S)-pyrrolidine-2-carboxamide hydrochloride as yellow oil (4,37 g, 29,0 mmol, 100 % yield). …
Number of citations: 0 dugi-doc.udg.edu
AS Saghiyan, LL Manasyan… - … Journal of Natural …, 2006 - search.ebscohost.com
New modified chiral auxiliaries (S)-N-(2-benzoylphenyl)-1-(2-chlorobenzyl) pyrrolidine-2-carboxamide (2-CBPB) and (S)-N-(2-benzoylphenyl)-1-(3, 4-dimethylbenzyl) pyrrolidine-2-…
Number of citations: 0 search.ebscohost.com
MY Cha, KO Lee, JW Kim, CG Lee… - Journal of medicinal …, 2009 - ACS Publications
A novel series of (S)-1-acryloyl-N-[4-(arylamino)-7-(alkoxy)quinazolin-6-yl]pyrrolidine-2-carboxamides were synthesized and evaluated as Her-1/Her-2 dual inhibitors. In contrast to the …
Number of citations: 57 pubs.acs.org
FZ Liu, H Fang, HW Zhu, Q Wang, Y Yang… - Bioorganic & medicinal …, 2008 - Elsevier
A series of 4-(6-(3-nitroguanidino)hexanamido)pyrrolidine derivatives were synthesized and evaluated for their abilities to inhibit inducible nitric oxide synthase (iNOS) isoform. All target …
Number of citations: 18 www.sciencedirect.com
M Guravaiah, T Sruthi, VD Jadhav, R Doddipalla… - Sustainable Chemistry …, 2023 - Elsevier
… The compound 23 was hydrolysed using KOH at rt to produce 24, which was on reaction with (S)-pyrrolidine-2-carboxamide hydrochloride, 25 in the presence of T3P® and Et 3 N was …
Number of citations: 0 www.sciencedirect.com
VA Haidukevich, DV Kievitskaya, LA Popova… - Russian Journal of …, 2020 - Springer
Synthetic routes to prolyl-leucinamide, N-benzyl(prolyl)leucinamide, and N-(prolyl-leucyl)morpholine were proposed. Treatment of these compounds with benzoyl chloride or acetyl …
Number of citations: 3 link.springer.com
JJ Jackson, JM Ketcham, A Younai… - Journal of Medicinal …, 2019 - ACS Publications
… The mixture was stirred at room temperature for 1 h and then concentrated under reduced pressure to afford (2S)-1-(3-methylpiperidin-4-yl)pyrrolidine-2-carboxamide hydrochloride, …
Number of citations: 22 pubs.acs.org
J Zhang, X Li, Y Jiang, J Feng, X Li, Y Zhang… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of novel α-sulfonyl γ-(glycinyl-amino)proline peptidomimetic derivatives were designed, synthesized and assayed for their activities against matrix metalloproteinase-2 (MMP-2)…
Number of citations: 20 www.sciencedirect.com

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